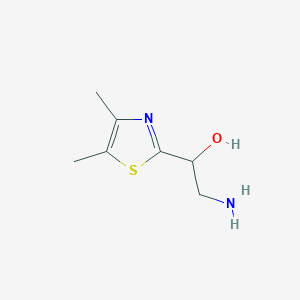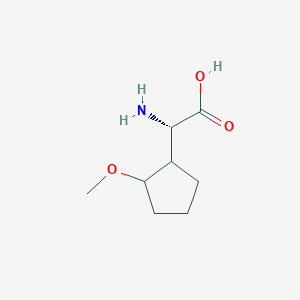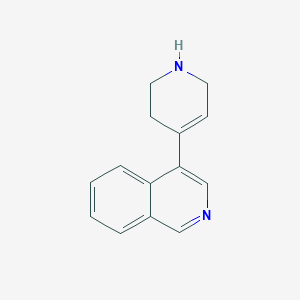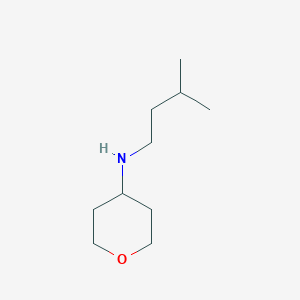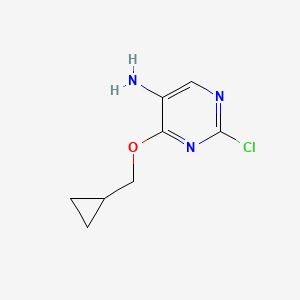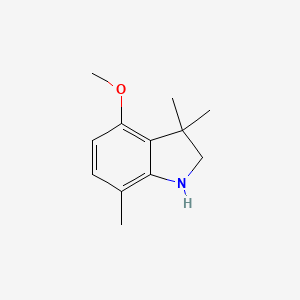
2-Amino-3-(3,3-difluorocyclobutyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-(3,3-difluorocyclobutyl)propanamide: is a fluorinated organic compound with the molecular formula C₇H₁₂F₂N₂O and a molecular weight of 178.18 g/mol This compound is characterized by the presence of a cyclobutyl ring substituted with two fluorine atoms, an amino group, and a propanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,3-difluorocyclobutyl)propanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring is formed through a cyclization reaction involving a suitable precursor, such as a 1,3-diene, under specific conditions.
Introduction of Fluorine Atoms: The difluorination of the cyclobutyl ring is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide group through amidation reactions using suitable carboxylic acid derivatives and coupling agents.
Industrial Production Methods
While the industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(3,3-difluorocyclobutyl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LAH) can convert the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the fluorinated cyclobutyl ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH₄).
Substitution: Ammonia, primary amines, and other nucleophiles.
Major Products Formed
Oxidation Products: Oxides, ketones.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-3-(3,3-difluorocyclobutyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(3,3-difluorocyclobutyl)propanamide involves its interaction with specific molecular targets and pathways. The presence of the fluorinated cyclobutyl ring and the amino group allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways are subject to ongoing research and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
2-Amino-3-(3,3-difluorocyclobutyl)propanoic acid hydrochloride: The hydrochloride salt form of the propanoic acid derivative.
Uniqueness
2-Amino-3-(3,3-difluorocyclobutyl)propanamide is unique due to its combination of a fluorinated cyclobutyl ring and an amide group. This structural feature imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various research applications.
Properties
Molecular Formula |
C7H12F2N2O |
|---|---|
Molecular Weight |
178.18 g/mol |
IUPAC Name |
2-amino-3-(3,3-difluorocyclobutyl)propanamide |
InChI |
InChI=1S/C7H12F2N2O/c8-7(9)2-4(3-7)1-5(10)6(11)12/h4-5H,1-3,10H2,(H2,11,12) |
InChI Key |
OAIGWZWYWZRGMW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)CC(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


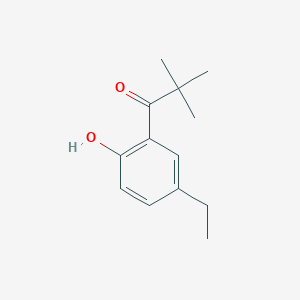

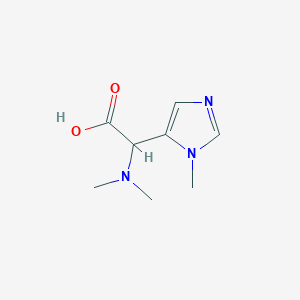
![2-[1-(Hydroxymethyl)cyclobutyl]acetic acid](/img/structure/B13298524.png)
